Cas no 1013756-66-5 (1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide)

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide structure
1013756-66-5 structure
商品名:1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
CAS番号:1013756-66-5
MF:C24H19F2N3O2
メガワット:419.423372507095
CID:6349764
PubChem ID:16925681

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
    • 1-benzyl-N-(3,4-difluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide
    • 1013756-66-5
    • F2382-0473
    • AKOS024644789
    • インチ: 1S/C24H19F2N3O2/c25-21-12-11-19(13-22(21)26)27-23(30)20-15-29(14-17-7-3-1-4-8-17)28-24(20)31-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H,27,30)
    • InChIKey: HLDKVUFNNGOBEZ-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)NC(C1C(=NN(C=1)CC1C=CC=CC=1)OCC1C=CC=CC=1)=O)F

計算された属性

  • せいみつぶんしりょう: 419.14453318g/mol
  • どういたいしつりょう: 419.14453318g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 569
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 56.2Ų

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2382-0473-20mg
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2382-0473-30mg
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2382-0473-3mg
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2382-0473-4mg
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2382-0473-10mg
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2382-0473-15mg
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2382-0473-40mg
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2382-0473-5μmol
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2382-0473-1mg
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2382-0473-5mg
1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide
1013756-66-5 90%+
5mg
$69.0 2023-05-16

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide 関連文献

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamideに関する追加情報

Introduction to 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 1013756-66-5) and Its Emerging Applications in Chemical Biology

The compound 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 1013756-66-5) represents a fascinating molecule with significant potential in the realm of chemical biology and drug discovery. Its unique structural framework, featuring a pyrazole core substituted with benzyl, benzyloxy, and 3,4-difluorophenyl groups, has garnered attention due to its versatile reactivity and promising biological activities. This introduction delves into the molecular characteristics of this compound, explores its synthesis pathways, and highlights recent advancements in its applications, particularly in the development of novel therapeutic agents.

The molecular structure of 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide is characterized by a pyrazole ring system, which is a well-known scaffold in medicinal chemistry due to its ability to modulate various biological targets. The presence of a benzyl group at the 1-position and a benzyloxy group at the 3-position introduces hydrophobicity and rigidity to the molecule, enhancing its binding affinity to protein targets. Additionally, the 3,4-difluorophenyl moiety at the nitrogen position contributes to electronic modulation and metabolic stability, making it an attractive candidate for further derivatization.

Recent studies have highlighted the importance of pyrazole derivatives in addressing various therapeutic challenges. For instance, modifications of the pyrazole core have been extensively explored in the development of anti-inflammatory agents, anticancer drugs, and antimicrobial compounds. The compound 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide has shown promise in preclinical studies as a potential inhibitor of certain kinases and enzymes involved in inflammatory pathways. Its ability to interact with specific amino acid residues in target proteins suggests that it may serve as a lead compound for designing more potent and selective inhibitors.

The synthesis of 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the preparation of a halogenated pyrazole intermediate, followed by nucleophilic substitution reactions with benzyl bromide or benzyl chloride to introduce the benzyl group at the 1-position. Subsequent functionalization with benzyloxy groups and fluorination at the 3-position complete the molecular architecture. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity.

In terms of biological activity, preliminary assays have demonstrated that 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide exhibits inhibitory effects on several enzymes implicated in diseases such as cancer and inflammation. Notably, its interaction with Janus kinases (JAKs) has been investigated due to their role in regulating immune responses and cell growth. The presence of difluorinated aromatic rings has been shown to improve binding affinity by enhancing hydrophobic interactions and electronic complementarity with target proteins. These findings underscore the potential of this compound as a scaffold for developing next-generation therapeutics.

The pharmacokinetic properties of 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide are also worth considering. The benzyloxy group at the 3-position contributes to metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. Additionally, the lipophilic nature of the benzyl groups enhances membrane permeability, facilitating cellular uptake. These characteristics make it an attractive candidate for oral administration in drug formulations. Further studies are needed to optimize dosing regimens and assess long-term safety profiles.

Emerging research also suggests that modifications of this compound can lead to novel analogs with enhanced therapeutic profiles. For example, replacing one of the benzyl groups with other aryl or heteroaryl moieties could alter binding interactions with target proteins while maintaining overall efficacy. Similarly, exploring different substitution patterns on the pyrazole ring may uncover new mechanisms of action or expand therapeutic indications. Computational modeling techniques such as molecular docking and virtual screening have been instrumental in identifying promising derivatives without extensive experimental screening.

The role of 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide in interdisciplinary research is another area of interest. Its unique structural features make it a valuable tool for studying enzyme-substrate interactions at an atomic level. High-resolution crystal structures obtained through X-ray diffraction have provided insights into how this compound binds to its targets at both primary and secondary sites. Such structural information is crucial for designing inhibitors with improved selectivity and reduced side effects.

Future directions for research on 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide include exploring its potential in combination therapies with other drugs or small molecules targeting different disease pathways. Combination approaches have shown promise in overcoming drug resistance and improving treatment outcomes for complex diseases such as cancer and autoimmune disorders. Additionally, investigating its role in translational medicine—bridging preclinical findings with clinical applications—will be essential for bringing this compound closer to patient care.

In conclusion,1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 1013756-66-5) represents a compelling molecule with significant potential in chemical biology and drug discovery. Its unique structural features enable versatile applications across multiple therapeutic areas while offering advantages such as metabolic stability and enhanced binding affinity. Continued research efforts will likely uncover new derivatives with improved efficacy profiles suitable for addressing unmet medical needs.

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